molecular formula C16H11F3N4O2S B2502727 Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1428363-54-5

Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2502727
CAS No.: 1428363-54-5
M. Wt: 380.35
InChI Key: BDWVYYILXNMGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a pyrazine ring linked via a methanone group to an azetidine moiety substituted with a benzo[d]thiazol-2-yloxy group bearing a trifluoromethyl substituent. This structure combines multiple pharmacophoric elements:

  • Pyrazine core: Known for its role in bioactive molecules, contributing to hydrogen bonding and π-π interactions.
  • Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity compared to larger cyclic amines like piperidine .
  • Trifluoromethylbenzo[d]thiazole: The trifluoromethyl group improves metabolic stability and lipophilicity, while the benzothiazole scaffold is associated with antitumor and antimicrobial activities .

Properties

IUPAC Name

pyrazin-2-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)25-9-7-23(8-9)14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWVYYILXNMGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis.

Result of Action

tuberculosis, suggesting that they may have antimicrobial effects at the molecular and cellular level.

Biological Activity

Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, emphasizing its pharmacological implications.

Chemical Structure and Properties

The compound's molecular formula is C16H11F3N4O2SC_{16}H_{11}F_3N_4O_2S, with a molecular weight of 380.3 g/mol. It features a pyrazine core linked to a thiazole moiety via an azetidine ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₁F₃N₄O₂S
Molecular Weight380.3 g/mol
CAS Number1428363-54-5

Antitumor Activity

Research indicates that derivatives of pyrazine compounds exhibit significant antitumor effects. For instance, compounds similar to pyrazin-2-yl derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through reactive oxygen species (ROS) generation and mitochondrial disruption . Specifically, studies have demonstrated that compounds with similar structural features can selectively target malignant cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment.

The cytotoxicity of this compound is believed to be mediated through ROS accumulation, leading to oxidative stress within the cells. This oxidative stress can trigger apoptotic pathways involving caspase activation and mitochondrial membrane potential disruption .

Inhibition of Phosphodiesterases

The compound has been identified as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. Inhibition of PDE10A may enhance dopaminergic signaling, offering therapeutic avenues for conditions like schizophrenia and Parkinson's disease .

Study on Antitumor Efficacy

In a study focusing on pyrazine derivatives, researchers synthesized several compounds and evaluated their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity . The study emphasized the importance of structural modifications in enhancing biological activity.

Evaluation of Selectivity

A comparative study assessed the selectivity of pyrazin derivatives against cancerous versus non-cancerous cells. The findings revealed that certain derivatives preferentially induced apoptosis in cancer cells, suggesting a mechanism that could minimize side effects typically associated with chemotherapy .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several applications of this compound, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including compounds similar to pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone, exhibit significant antibacterial and antifungal properties. For instance, a series of pyrazole derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting growth .

Anticancer Potential

The anticancer efficacy of pyrazole derivatives has been extensively studied. In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) demonstrated that these compounds could induce cytotoxicity comparable to established chemotherapeutics like Doxorubicin . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazin derivatives. Modifications in the molecular structure, such as the introduction of trifluoromethyl groups or alterations in the azetidine moiety, can significantly enhance their potency against targeted diseases .

Case Studies

  • Antimicrobial Screening : A study synthesized a range of pyrazole derivatives and evaluated their antimicrobial activities using standard methods. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of pyrazole-based compounds on various cancer cell lines. The findings revealed that specific structural features contributed to increased cytotoxicity, with some compounds achieving IC50 values lower than those of conventional chemotherapeutics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazine-azetidine-benzothiazole Trifluoromethyl, methanone linkage ~350 (estimated) High rigidity, lipophilicity
Compound I Benzothiazole-pyrazoline Methoxyphenyl, phenyl 375.44 Antitumor potential
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Azetidine-piperazine-thiazole None 252.34 Moderate basicity (pKa ~10.81)
Compound 21 Piperazine-thiophene Trifluoromethylphenyl ~340 (estimated) Enhanced metabolic stability

Key Observations :

Rigidity vs.

Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electron-deficient character, which may influence receptor interactions compared to methoxy or phenyl substituents.

Synthetic Accessibility : Analogs like Compound I and Compound 21 are synthesized via condensation or coupling reactions, suggesting similar routes for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.